molecular formula C22H18FNO3 B10872341 4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B10872341
M. Wt: 363.4 g/mol
InChI Key: NTNQBAHFIHAFLF-UHFFFAOYSA-N
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Description

4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE is a complex organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinolinone core can be reduced to form a dihydroquinoline derivative.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

Scientific Research Applications

4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
  • 4-{2-[(2-BROMOBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
  • 4-{2-[(2-METHYLBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE

Uniqueness

The presence of the fluorobenzyl group in 4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may have different reactivity and biological activities.

Properties

Molecular Formula

C22H18FNO3

Molecular Weight

363.4 g/mol

IUPAC Name

4-[2-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C22H18FNO3/c23-19-7-3-1-5-14(19)13-27-21-8-4-2-6-17(21)18-12-22(26)24-20-11-15(25)9-10-16(18)20/h1-11,18,25H,12-13H2,(H,24,26)

InChI Key

NTNQBAHFIHAFLF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC=CC=C3OCC4=CC=CC=C4F

Origin of Product

United States

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